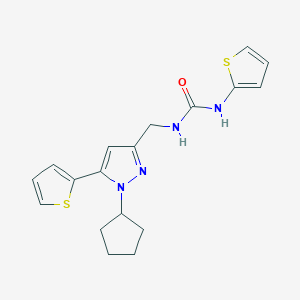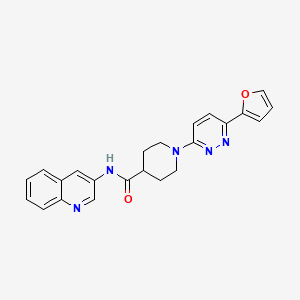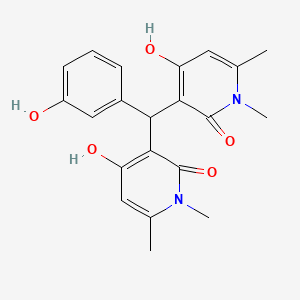![molecular formula C23H27N3O6S B2383108 4-(1,1-dioxydo-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-diméthylbutanoate de 2-((2-éthoxyphényl)amino)-2-oxoéthyle CAS No. 896703-81-4](/img/structure/B2383108.png)
4-(1,1-dioxydo-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-diméthylbutanoate de 2-((2-éthoxyphényl)amino)-2-oxoéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate is a complex organic compound that belongs to the class of 1,2,4-thiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[e][1,2,4]thiadiazine core, which is a heterocyclic system containing sulfur and nitrogen atoms, and various functional groups that contribute to its unique chemical properties.
Applications De Recherche Scientifique
2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly against enzymes like PI3Kδ, which are involved in various cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antidiabetic, and antimicrobial activities.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Méthodes De Préparation
The synthesis of 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the benzo[e][1,2,4]thiadiazine core: This step involves the condensation of 2-chlorobenzenesulfonamide with a suitable heterocyclic methyl carbimidate, followed by cyclization to form the 1,2,4-thiadiazine 1,1-dioxide core.
Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyphenyl amine reacts with the thiadiazine core.
Formation of the oxoethyl ester: The oxoethyl ester group is introduced via esterification, where the carboxylic acid derivative of the thiadiazine core reacts with an oxoethylating agent.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways :
Enzyme Inhibition: The compound acts as an inhibitor of enzymes like PI3Kδ, which play a crucial role in cellular signaling pathways related to cell growth, proliferation, and survival.
Molecular Targets: The compound binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated signaling pathways.
Pathways Involved: By inhibiting PI3Kδ, the compound can affect pathways like the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including metabolism, growth, and apoptosis.
Comparaison Avec Des Composés Similaires
2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate can be compared with other similar compounds, such as :
Quinazolinone derivatives: These compounds also act as PI3Kδ inhibitors but differ in their core structure and specific substituents.
Pyridothiadiazine derivatives: These compounds share the thiadiazine core but have different substituents and biological activities.
Benzothiadiazine derivatives: These compounds are structurally similar but may have different functional groups and therapeutic applications.
The uniqueness of 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate lies in its specific combination of functional groups and its potent inhibitory activity against PI3Kδ, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-4-31-18-11-7-5-9-16(18)25-21(27)15-32-22(28)14-23(2,3)13-20-24-17-10-6-8-12-19(17)33(29,30)26-20/h5-12H,4,13-15H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURLVYSUCBGNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC(C)(C)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)
![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2383028.png)





![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2383036.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2383043.png)


